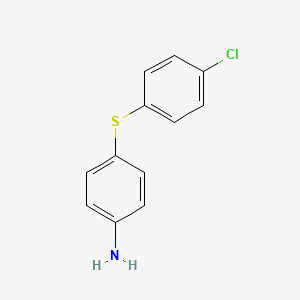

4-((4-Chlorophenyl)thio)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZWUZZYSGZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485532 | |

| Record name | 4-Amino-4'-chloro diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32631-29-1 | |

| Record name | 4-Amino-4'-chloro diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 4-((4-chlorophenyl)thio)aniline by forming the central thioether linkage in a single key step. These approaches are categorized by the nature of the bond-forming mechanism.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for forming aryl-heteroatom bonds. The reaction generally requires an aryl halide activated by a strong electron-withdrawing group to be susceptible to attack by a nucleophile. rsc.org In the context of synthesizing this compound, this could involve the reaction of 4-aminothiophenol (B129426) with an activated chlorophenyl derivative.

A notable variant of this mechanism is the single electron transfer (SET) pathway. Reactions involving aniline (B41778) nucleophiles can be initiated by the transfer of a single electron from the nucleophilic amine to an electron-accepting aromatic substrate. rsc.org This generates radical intermediates, which then combine to form a σ-complex, eventually leading to the substitution product. rsc.org The likelihood of a SET mechanism is often indicated by high Brønsted βnuc values (typically > 1.0) in kinetic studies. rsc.org

Coupling Reactions Involving Thiol and Aniline Precursors

Cross-coupling reactions are powerful tools for C–S bond formation and represent the most common methods for synthesizing diaryl sulfides. These reactions typically involve the catalyzed coupling of an aryl halide with a thiol.

Ullmann-Type Condensation

The Ullmann condensation is a classic copper-promoted reaction for creating aryl thioethers from an aryl halide and a thiol. nih.gov This methodology traditionally requires stoichiometric amounts of copper, high temperatures (often exceeding 200°C), and polar aprotic solvents like DMF or nitrobenzene. nih.govacs.org The reaction can be catalyzed by copper metal or various copper salts, such as copper(I) iodide. nih.gov The mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. nih.gov Despite the harsh conditions, the Ullmann reaction remains a relevant method for certain substrates.

| Parameter | Ullmann-Type C-S Coupling |

| Catalyst | Copper (Cu) powder, Cu(I) salts (e.g., CuI) |

| Precursors | Aryl Halide + Thiol |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) |

| Temperature | High (typically >150-210°C) |

| Additives | Often requires a base (e.g., K₂CO₃, Cs₂CO₃) |

Buchwald-Hartwig-Type C-S Coupling

A more modern and generally milder alternative to the Ullmann reaction is the Buchwald-Hartwig cross-coupling. While renowned for C-N bond formation, this palladium-catalyzed methodology has been adapted for C-S coupling. organic-chemistry.orgyoutube.com The reaction couples aryl halides or triflates with thiols under significantly milder conditions than the Ullmann condensation. organic-chemistry.org The key to its success lies in the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that support the palladium catalyst and facilitate the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. dntb.gov.uarsc.org

| Parameter | Buchwald-Hartwig-Type C-S Coupling |

| Catalyst | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, dppf) |

| Precursors | Aryl Halide/Triflate + Thiol |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | Mild to moderate (Room temperature to ~110°C) |

| Additives | Requires a base (e.g., NaOt-Bu, Cs₂CO₃) |

Bio-inspired Catalytic C-H Bond Functionalization

Direct C-H bond functionalization represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov These advanced methods draw inspiration from biological enzymatic processes to selectively activate and transform C-H bonds.

Bio-inspired catalysis using flavin derivatives in combination with iodine offers a metal-free system for oxidative transformations. acs.org In the context of C-S bond formation, this coupled organocatalysis system can promote the direct sulfenylation of C-H bonds. The proposed mechanism involves iodine activating the thiol to form a more reactive sulfenyl iodide or related species. This electrophilic sulfur species then attacks an electron-rich C-H bond of the coupling partner. The flavin catalyst plays a crucial role in the aerobic oxidation cycle, using molecular oxygen as a benign terminal oxidant to regenerate the active iodine catalyst from iodide formed during the reaction. This system operates under mild, ambient conditions.

Radical-mediated pathways provide another route to C-S bond formation via C-H activation. Visible-light-promoted C-S cross-coupling has emerged as a powerful strategy that often proceeds without any transition metal or even a photoredox catalyst. In such reactions, irradiation with visible light can induce an intermolecular charge transfer between an electron-rich thiol and an aryl halide. This process generates a radical anion from the aryl halide, which fragments to produce an aryl radical. The aryl radical then couples with the thiolate to form the desired diaryl sulfide (B99878) product. This method is noted for its mild conditions and broad substrate scope.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a sustainable and mild alternative to traditional chemical methods by using electrical current to drive reactions. Electrocatalytic reductive cross-coupling is particularly applicable for forming the C-S bond in this compound.

This process typically employs a nickel(II) complex as a catalyst in an undivided cell with a sacrificial iron anode and a nickel cathode. The catalytic cycle begins with the electrochemical reduction of the Ni(II) catalyst to a highly reactive Ni(0) species at the cathode. This Ni(0) complex then undergoes oxidative addition with an aryl halide (e.g., 4-chloroiodobenzene). The resulting arylnickel(II) intermediate can then react with a thiol nucleophile (e.g., 4-aminothiophenol). Subsequent reductive elimination yields the final diaryl sulfide product and regenerates the Ni(II) catalyst, which can re-enter the cycle. The use of a sacrificial iron anode is crucial as it is preferentially oxidized, allowing the cathodic reduction of the catalyst to proceed efficiently.

| Parameter | Electrochemical Reductive C-S Coupling |

| Catalyst | Nickel complex (e.g., NiBr₂bpy) |

| Electrodes | Sacrificial Anode (e.g., Fe), Cathode (e.g., Ni foam) |

| Precursors | Aryl Halide + Thiol |

| Solvent | Polar aprotic (e.g., DMF) |

| Temperature | Room Temperature |

| Additives | Often requires a supporting electrolyte |

Derivatization Strategies

The amino group of this compound is a key functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. These derivatization strategies are crucial for developing new compounds with tailored properties.

The primary amine functionality of this compound allows for its conversion into highly conjugated systems such as azo compounds and Schiff bases.

Azo Compounds: Azo dyes are synthesized through a two-step process involving diazotization followed by a coupling reaction. unb.ca The synthesis begins with the diazotization of a primary aromatic amine, such as an aniline derivative, using sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. unb.canih.gov This reactive intermediate is then coupled with an electron-rich aromatic compound, like a phenol (B47542) or another aniline, to yield the corresponding azo compound. nih.gov The general synthetic route for producing azo dyes from an aniline derivative is a well-established method. nih.gov

Schiff Bases: Schiff bases, characterized by an imine or azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone). advancechemjournal.comresearchgate.net The reaction involving this compound would proceed by reacting it with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol (B145695) with a catalytic amount of acid, such as glacial acetic acid. advancechemjournal.comnanobioletters.com This reaction leads to the formation of a C=N double bond, linking the aniline nitrogen to the carbonyl carbon. nanobioletters.com

A variety of Schiff bases can be synthesized by varying the carbonyl-containing reactant. For instance, reacting an aniline derivative with different substituted benzaldehydes allows for the creation of a library of related Schiff base compounds. researchgate.net

Table 1: Examples of Reagents for Azo Compound and Schiff Base Synthesis

| Derivative Type | Reagent Class | Specific Example | Reference |

|---|---|---|---|

| Azo Compound | Diazotizing Agent | Sodium Nitrite (NaNO₂) / HCl | unb.canih.gov |

| Azo Compound | Coupling Component | Phenol | jbiochemtech.com |

| Schiff Base | Carbonyl Compound | Substituted Benzaldehydes | researchgate.net |

The synthesis of thiazole (B1198619) rings often utilizes the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.net To prepare thiazole derivatives from this compound, it would first need to be converted into a corresponding thiourea or thioamide. For example, reaction with an isothiocyanate could yield a thiourea derivative, which can then be cyclized.

Alternatively, related structures like 4-(4-chlorophenyl)thiazole derivatives have been synthesized. One method involves reacting thiosemicarbazide (B42300) with 2-bromo-1-(4-chlorophenyl)ethan-1-one. The resulting 2-hydrazinyl-4-(4-chlorophenyl)-1,3-thiazole can be further modified, for instance, by condensation with naphthaldehyde to form a hydrazone derivative. scielo.br

Further derivatization can be achieved. For example, a thioureido acid can be reacted with a 2-bromo-4'-substituted acetophenone (B1666503) via the Hantsch method to produce thiazole carboxylic acids. mdpi.com These can undergo further reactions like esterification and hydrazinolysis to create a variety of functionalized thiazole compounds. mdpi.com

Table 2: Synthesized 4-(4-chlorophenyl)thiazole Derivatives

| Compound Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hydrazinylidene)-3-phenyl-2,3-dihydrothiazole | 4-(4-chlorophenyl)-1-phenylthiosemicarbazide, 2-bromo-1-(naphthalen-1-yl)ethanone | Not specified | scielo.br |

| 4-(4-chlorophenyl)-3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazole | 4-(4-chlorophenyl)-1-(naphthalen-1-yl)thiosemicarbazide, 2-bromo-1-(naphthalen-1-yl)ethanone | 63.7% | scielo.br |

Thiopyrimidine Analogues: Thiopyrimidine derivatives can be synthesized through various routes. One common method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea. mdpi.combiointerfaceresearch.com To incorporate the this compound moiety, it would first need to be converted into a thiourea derivative. This derivative can then participate in the Biginelli reaction. For example, reacting the thiourea of this compound with an aldehyde and a β-keto ester like ethyl acetoacetate (B1235776) would yield a dihydropyrimidinethione. mdpi.com

Another approach involves the reaction of thiourea with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide to form an initial thiopyrimidine scaffold, which can then be further modified. jetir.org

Thiourea Analogues: Thiourea derivatives of this compound can be readily prepared by reacting the primary amine with an appropriate isothiocyanate. researchgate.netmdpi.com The reaction involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate. This straightforward reaction allows for the introduction of a wide variety of substituents on the other nitrogen of the thiourea group, depending on the isothiocyanate used. For instance, reacting this compound with phenylisothiocyanate would yield 1-(4-((4-chlorophenyl)thio)phenyl)-3-phenylthiourea.

Table 3: General Methods for Thiopyrimidine and Thiourea Synthesis

| Derivative Class | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Thiopyrimidine | Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Thiourea | mdpi.combiointerfaceresearch.com |

| Thiopyrimidine | Cyclocondensation | Thiourea, Ethyl Cyanoacetate, Sodium Ethoxide | jetir.org |

The versatile structure of this compound and its derivatives serves as a building block for more complex fused heterocyclic and polycyclic systems.

Thiazolo[3,2-a]pyrimidines: These bicyclic systems can be synthesized through a one-pot, three-component reaction. For example, a substituted 4-phenylthiazol-2-amine can be condensed with acetylacetone (B45752) and an aromatic aldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). biointerfaceresearch.com A derivative such as 2-amino-4-(4-((4-chlorophenyl)thio)phenyl)thiazole could potentially be used in this reaction to generate complex fused systems.

1,2,4-Triazole-based Systems: 4-Amino-3-mercapto-1,2,4-triazoles are versatile intermediates for synthesizing fused heterocycles. researchgate.net These can be prepared and then reacted with various reagents. For example, reaction with 2,3-dichloro-1,4-naphthoquinone can lead to the formation of complex polycyclic systems. researchgate.net While not a direct derivatization of the title compound, this illustrates how related amino-thio compounds are used to build fused rings.

Furan-based Polycycles: Chalcones, which can be prepared from acetophenones, can act as precursors for various heterocyclic systems. For example, a chalcone (B49325) derived from 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) can be reacted with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline ring. This pyrazoline can be further acylated to introduce additional functional groups. nih.gov

Multicomponent reactions (MCRs) are also a powerful tool for building complex molecules. For instance, tetronic acid can be used as a precursor in MCRs to synthesize a variety of fused heterocycles, including furo[3,4-b]quinolines and spiro compounds. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium Nitrite |

| Phenol |

| Benzaldehyde |

| m-Nitrobenzaldehyde |

| Thiosemicarbazide |

| 2-bromo-1-(4-chlorophenyl)ethan-1-one |

| Naphthaldehyde |

| 4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hydrazinylidene)-3-phenyl-2,3-dihydrothiazole |

| 4-(4-chlorophenyl)-1-phenylthiosemicarbazide |

| 2-bromo-1-(naphthalen-1-yl)ethanone |

| 4-(4-chlorophenyl)-3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazole |

| 4-(4-chlorophenyl)-1-(naphthalen-1-yl)thiosemicarbazide |

| Thioureido acid |

| 2-bromo-4'-substituted acetophenone |

| 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid |

| 1-(3-((4-(phenylamino)phenyl)amino)propanoyl)thiourea |

| Ethyl acetoacetate |

| Ethyl cyanoacetate |

| Sodium ethoxide |

| Phenylisothiocyanate |

| 1-(4-((4-chlorophenyl)thio)phenyl)-3-phenylthiourea |

| Acetylacetone |

| p-Toluenesulfonic acid (PTSA) |

| 2-Amino-4-(4-((4-chlorophenyl)thio)phenyl)thiazole |

| 4-Amino-3-mercapto-1,2,4-triazole |

| 2,3-dichloro-1,4-naphthoquinone |

| 5-(4-chlorophenyl)furan-2-carbaldehyde |

| Hydrazine hydrate |

Reaction Mechanisms and Kinetic Investigations

Detailed Mechanistic Elucidation of Formation Reactions

The mechanism of SNAr reactions can be complex, with the potential for either a stepwise or a concerted pathway. The specific pathway is influenced by the nature of the reactants, the leaving group, and the reaction conditions.

The classical and most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process. scranton.edu This pathway proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex. scranton.edunih.gov

In the context of forming 4-((4-Chlorophenyl)thio)aniline from 4-aminothiophenolate and 1-chloro-4-nitrobenzene (B41953), the mechanism unfolds as follows:

Addition Step: The nucleophilic thiolate anion attacks the carbon atom of the aryl halide that bears the leaving group (in this case, the chloride). This is typically the rate-determining step. masterorganicchemistry.com The aromaticity of the ring is temporarily broken, and a resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. scranton.edu The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro group.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, which in this case would be a nitro-substituted precursor to the target molecule.

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

While the stepwise mechanism via a Meisenheimer complex is well-established, particularly for highly activated systems, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond formation between the nucleophile and the aromatic ring and the bond cleavage of the leaving group occur in a single transition state, without the formation of a stable intermediate. nih.govmcmaster.ca

The distinction between these pathways can be subtle and may represent a mechanistic continuum. nih.gov Reactions that are on the "borderline" may exhibit characteristics of both pathways. The stability of the potential Meisenheimer complex is a key factor; less stabilized intermediates favor a more concerted process. For many synthetically relevant SNAr reactions, especially those involving less-activated aromatic rings or good leaving groups, a concerted mechanism is considered likely. nih.gov

The reaction between an amine and 4-chloroquinazoline (B184009), a related heterocyclic system, has been proposed to proceed through a stepwise SNAr route where the initial nucleophilic attack is the rate-determining step. nih.gov However, computational studies on other SNAr reactions have shown that a concerted one-step displacement is also possible. mcmaster.ca The specific pathway for the formation of this compound would likely depend on the precise reactants and conditions, such as the solvent and the nature of the base used to generate the thiolate.

Kinetic Studies and Activation Parameters

Kinetic investigations provide quantitative insights into reaction mechanisms, including the determination of reaction rates, the influence of reactant concentrations, and the energetics of the transition state.

A kinetic investigation of the reaction between 1-chloro-4-nitrobenzene and pyrrole (B145914) under phase-transfer catalysis conditions also demonstrated pseudo-first-order kinetics. researchgate.net The rate of amination of various nitrochlorobenzene substrates has been shown to correlate with the electron-withdrawing ability of the substituents on the aromatic ring. A stronger electron-withdrawing group leads to milder reaction conditions and a faster reaction rate. rsc.org This is consistent with the stabilization of the negatively charged transition state.

The table below presents hypothetical rate constant data for the formation of a diaryl sulfide (B99878), illustrating the effect of the nucleophile's concentration on the observed rate constant.

| Concentration of 4-Aminothiophenol (B129426) (M) | Concentration of 1,4-Dichlorobenzene (M) | Observed Rate Constant (k_obs, s⁻¹) |

| 0.1 | 1.0 | 0.005 |

| 0.2 | 1.0 | 0.010 |

| 0.3 | 1.0 | 0.015 |

| 0.4 | 1.0 | 0.020 |

This is a hypothetical data table to illustrate the expected linear relationship in a pseudo-first-order kinetic experiment.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and formation in the transition state. nih.gov In SNAr reactions, a primary ¹²C/¹³C KIE at the carbon undergoing substitution can help distinguish between stepwise and concerted mechanisms. nih.gov

A study of the reaction between piperidine (B6355638) and 2,4-dinitrodiphenylsulphone using a sulfur-34 (B105110) isotope effect provided strong evidence for a two-step mechanism. The magnitude of the isotope effect varied with the solvent, indicating that carbon-sulfur bond rupture is part of the rate-determining step to different extents in different media. mcmaster.ca This suggests that in some solvents, the breakdown of the Meisenheimer intermediate is rate-limiting.

Secondary α-deuterium KIEs in SN2 reactions involving thiophenoxides have been used to probe the structure of the transition state. Larger KIEs are associated with looser transition states. researchgate.net For the formation of this compound, a significant KIE would be expected if C-S bond formation is part of the rate-determining step, which is consistent with a concerted mechanism or a stepwise mechanism where the first step is rate-limiting.

The transition state in an SNAr reaction is a high-energy, transient species. In a stepwise mechanism, there are two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. acs.org In a concerted mechanism, there is only a single transition state. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can provide detailed insights into the geometry and energy of the transition state. For the reaction of 4-chloroquinazoline with aniline (B41778), the activation energy for the nucleophilic attack at the C4 position was calculated to be lower than at the C2 position, explaining the observed regioselectivity. imperial.ac.uk

The activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the reaction rate constant. These parameters provide information about the energetics and molecularity of the transition state. For the photolysis of diphenylmethyl acetates, a related system for studying ion pair dynamics, activation parameters for covalent bond formation were obtained from the temperature dependence of the rate constants. nih.gov

The following table shows representative activation parameters for a related SNAr reaction.

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298 K) |

| Piperidine + 2,4-Dinitrodiphenylsulphone (in Benzene) | 12.5 | -30.2 | 21.5 |

| Piperidine + 2,4-Dinitrodiphenylsulphone (in Methanol) | 15.8 | -22.1 | 22.4 |

Data adapted from a study on a related system and is for illustrative purposes. mcmaster.ca

The negative entropy of activation is consistent with a bimolecular reaction where two reactant molecules come together to form a more ordered transition state.

Electrophilic and Nucleophilic Pathways

The aniline ring of this compound is highly activated towards electrophilic substitution due to the potent electron-donating nature of the amino group. researchgate.netacs.org The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions relative to the amino group. Consequently, electrophiles will preferentially attack these positions.

Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. researchgate.net Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions and can sometimes lead to polysubstitution. For instance, the reaction of aniline with bromine water readily yields the 2,4,6-tribromoaniline (B120722) precipitate. researchgate.net To achieve monosubstitution, the activating effect of the amino group is often moderated by acetylation to form an acetanilide (B955) derivative. libretexts.org

The directing effects of the substituents on the two aromatic rings of this compound are summarized in the table below.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring System | Substituent | Electronic Effect | Predicted Position of Electrophilic Attack |

| Aniline Ring | -NH₂ | Activating, ortho-, para-directing | Positions 2, 6, and 4 (relative to -NH₂) |

| Aniline Ring | -S-Ar | Weakly activating, ortho-, para-directing | Positions 2 and 6 (relative to -S-Ar) |

| Chlorophenyl Ring | -Cl | Deactivating, ortho-, para-directing | Positions 2 and 6 (relative to -Cl) |

| Chlorophenyl Ring | -S-Ar | Weakly activating, ortho-, para-directing | Positions 2 and 6 (relative to -S-Ar) |

Note: The table is based on established principles of electrophilic aromatic substitution.

Kinetic investigations into the electrophilic substitution of anilines often reveal rapid reaction rates, necessitating careful control of reaction conditions to achieve desired products. The rate of reaction is influenced by the nature of the electrophile, the solvent, and the temperature.

The electron-rich nature of the aromatic rings in this compound generally makes it resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as a nitro group) on the aromatic ring to activate it towards attack by a nucleophile. researchgate.net

However, the amino group of the aniline moiety can act as a nucleophile. For instance, it can react with electrophilic centers in other molecules. The nucleophilicity of the amino group is influenced by the electronic nature of the rest of the molecule. The presence of the electron-withdrawing chlorophenylthio group may slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline.

Kinetic studies of nucleophilic substitution reactions involving anilines often show a dependence on the basicity of the aniline and the nature of the leaving group on the electrophilic substrate. psu.edu

Oxidation and Reduction Pathways of the Compound

The sulfur atom and the aniline moiety are the primary sites for oxidation and reduction reactions in this compound.

Oxidation:

The thioether linkage can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. wikipedia.org This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or periodate. wikipedia.org The oxidation of unsymmetrical sulfides, like this compound, can lead to the formation of a chiral sulfoxide. wikipedia.org The reaction generally proceeds through an electrophilic attack by the oxidant on the sulfur atom. acs.org

The aniline moiety is also susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials. The oxidation of anilines can be complex and is sensitive to the reaction conditions.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide (H₂O₂) | 4-((4-Chlorophenyl)sulfinyl)aniline (Sulfoxide) |

| Peroxy Acid (e.g., m-CPBA) | 4-((4-Chlorophenyl)sulfonyl)aniline (Sulfone) |

| Strong Oxidants (e.g., KMnO₄) | Complex mixture, potential for ring opening and polymerization |

Note: This table presents hypothetical oxidation products based on the known reactivity of diaryl sulfides and anilines.

Reduction:

While the core structure of this compound is generally stable to reduction, functional groups introduced onto the molecule can be reduced. For example, if a nitro group were introduced onto one of the aromatic rings through nitration, it could be selectively reduced to an amino group. Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), and sulfides (e.g., Na₂S). wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical for achieving chemoselectivity in the presence of other functional groups.

The reduction of a hypothetical nitro derivative of this compound would proceed via intermediates such as nitroso and hydroxylamine (B1172632) species before yielding the corresponding diamino derivative. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are complementary and essential for identifying the various functional groups present in 4-((4-Chlorophenyl)thio)aniline.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the key functional groups are the amine (NH₂), the thioether (C-S-C) linkage, the aromatic rings, and the carbon-chlorine bond.

The FT-IR spectrum of the parent compound, aniline (B41778), shows characteristic N-H stretching vibrations. researchgate.net In substituted anilines like 4-chloroaniline (B138754), these and other vibrations are well-defined. researchgate.net The expected vibrational frequencies for this compound are based on characteristic group frequencies observed in related molecules. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are anticipated in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected around 1250-1360 cm⁻¹. The C-S stretching of the thioether linkage is generally weak and appears in the 600-800 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3400 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| N-H Bend | Primary Aromatic Amine | 1590 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

This table is predictive, based on data from analogous compounds.

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman is effective for observing vibrations of the aromatic backbone and the sulfur bridge.

The symmetric vibrations of the benzene (B151609) rings, which may be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. The C-S stretching vibration, often weak in IR, can also be more readily identified in Raman spectroscopy. researchgate.net The spectrum is anticipated to be dominated by the aromatic ring vibrations. The intense "ring breathing" mode is expected near 1000 cm⁻¹. The C-Cl and C-S bonds are also expected to show characteristic, though potentially overlapping, signals in the lower frequency region.

Table 2: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1570 - 1610 |

| Ring Breathing | Aromatic Ring | ~1000 |

| C-S Stretch | Diaryl Thioether | 600 - 800 |

This table is predictive, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the amine protons and the aromatic protons on the two different phenyl rings.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic region should display two sets of signals corresponding to the two disubstituted benzene rings. Both rings are para-substituted, which would typically lead to an AA'BB' splitting pattern, often appearing as two apparent doublets.

For the aniline ring, the amino group is strongly electron-donating, causing the ortho and meta protons to be shielded and appear at a lower chemical shift (upfield). For the chlorophenyl ring, the chlorine atom is electron-withdrawing, and the sulfur atom can be weakly electron-withdrawing, leading to deshielding of the protons, which would appear at a higher chemical shift (downfield) compared to unsubstituted benzene. The protons on the aniline ring are expected to resonate at approximately 6.7-7.3 ppm, while the protons on the chlorophenyl ring are predicted to be in the 7.2-7.5 ppm range. rsc.orgrsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | broad singlet | Variable |

| H-2', H-6' (ortho to -NH₂) | Doublet | ~ 6.7 - 6.9 |

| H-3', H-5' (meta to -NH₂) | Doublet | ~ 7.1 - 7.3 |

| H-2, H-6 (ortho to -S-) | Doublet | ~ 7.2 - 7.4 |

This table is predictive, based on data from analogous compounds. Coupling constants (J) are expected to be in the typical range for ortho-coupling (7-9 Hz).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the molecular symmetry of this compound, eight distinct carbon signals are expected: four for each aromatic ring.

The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the electron-donating amino group (C-4') will be shielded and appear upfield, while the carbon attached to the sulfur atom (C-1') will be deshielded. Similarly, on the other ring, the carbon bonded to the sulfur (C-1) and the carbon bonded to the chlorine (C-4) will be deshielded. The chemical shifts for carbons in aniline and 4-chloroaniline serve as a good reference. rsc.orgchemicalbook.com The quaternary carbons (C-1, C-4, C-1', C-4') will have distinct shifts compared to the protonated carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4' (C-NH₂) | ~ 145 - 150 |

| C-1' (C-S) | ~ 115 - 120 |

| C-2', C-6' | ~ 133 - 137 |

| C-3', C-5' | ~ 115 - 119 |

| C-1 (C-S) | ~ 135 - 140 |

| C-4 (C-Cl) | ~ 130 - 134 |

| C-2, C-6 | ~ 130 - 133 |

This table is predictive, based on data from analogous compounds.

¹⁵N NMR spectroscopy is a specialized technique that directly probes the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the amino group is sensitive to substituent effects on the aromatic ring. For aniline, the ¹⁵N chemical shift is significantly different from that of aliphatic amines due to the delocalization of the nitrogen lone pair into the phenyl ring.

The ¹⁵N chemical shift range for primary aromatic amines typically falls between 0 and 90 ppm relative to nitromethane. science-and-fun.de The presence of the electron-withdrawing (4-chlorophenyl)thio group at the para position is expected to cause a downfield shift (deshielding) of the nitrogen signal compared to unsubstituted aniline, as it reduces the electron density on the aniline ring system. The predicted chemical shift would be in the upper end of the typical range for substituted anilines.

Table 5: Predicted ¹⁵N NMR Chemical Shift for this compound

| Nitrogen Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|

This table provides an estimated range based on literature for substituted anilines. The reference standard can affect the absolute value. science-and-fun.deresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure: the aniline ring, the chlorophenyl ring, and the bridging thioether group. The interaction of these components gives rise to characteristic absorption bands in the ultraviolet-visible region.

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms. The aniline moiety, a strong chromophore, typically exhibits two primary absorption bands. The more intense band, occurring at shorter wavelengths, is attributed to the π → π* transition of the benzene ring. A second, less intense band at longer wavelengths arises from the n → π* transition, involving the lone pair of electrons on the nitrogen atom interacting with the π-system of the ring.

The presence of the thioether (-S-) linkage and the chloro-substituent (-Cl) acts as auxochromes, modifying the absorption characteristics of the primary chromophores. The sulfur atom, with its non-bonding electrons, can participate in electronic transitions and typically causes a bathochromic (red) shift of the π → π* bands of the aromatic systems. The chlorine atom can also induce a slight bathochromic shift. Consequently, the absorption maxima for this compound are anticipated to be shifted to longer wavelengths compared to unsubstituted aniline or thiophenol.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl Rings | 200-280 nm |

| n → π* | Amino Group (-NH₂) | 270-320 nm |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) would require experimental measurement and are influenced by the solvent used.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structural formula of this compound. The molecular formula of the compound is C₁₂H₁₀ClNS, leading to a theoretical monoisotopic mass of approximately 235.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 235. A characteristic isotopic peak at M+2 (m/z 237) with an intensity of about one-third of the M⁺ peak would be expected, confirming the presence of a single chlorine atom.

The fragmentation pattern provides further structural information. Cleavage of the carbon-sulfur bonds is a likely fragmentation pathway. This could result in the formation of several key fragment ions.

Plausible Fragmentation Pathways:

Cleavage of the C-S bond (aniline side): This would lead to the formation of the 4-aminothiophenol (B129426) radical cation or related fragments.

Cleavage of the C-S bond (chlorophenyl side): This fragmentation would generate the 4-chlorophenylthio radical cation.

Loss of Chlorine: Fragmentation may involve the loss of a chlorine atom, leading to an ion at m/z 200.

Formation of aromatic cations: Fragments corresponding to the chlorophenyl cation (m/z 111) and the aminophenyl cation (m/z 92) may also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 235/237 | [C₁₂H₁₀ClNS]⁺ | Molecular ion peak (M⁺, M+2), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 125 | [C₆H₆NS]⁺ | Fragment resulting from cleavage of the chlorophenyl-sulfur bond. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, showing the chlorine isotopic pattern. |

X-ray Crystallography and Solid-State Analysis

While no published crystal structure for this compound is currently available in open crystallographic databases, X-ray crystallography remains the definitive method for determining its three-dimensional solid-state structure.

Table 3: Illustrative Crystallographic Data Table (Hypothetical)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClNS |

| Formula Weight | 235.74 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 1050 |

Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from an X-ray crystallography experiment.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution. For this compound, this analysis would map the different types of close contacts between neighboring molecules.

Given the functional groups present, several key intermolecular interactions would be anticipated:

N-H···S or N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor, potentially interacting with the sulfur atom or the nitrogen atom of an adjacent molecule.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the π-electron clouds of neighboring rings.

π-π Stacking: The aromatic rings could engage in offset stacking interactions, contributing to the stability of the crystal packing.

Halogen Bonding: The chlorine atom could participate in C-Cl···π or other weak halogen bonding interactions.

van der Waals Forces: A significant portion of the crystal packing would be governed by weaker, non-specific van der Waals forces, particularly H···H and C···H contacts.

Other Spectroscopic and Analytical Methods

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For this compound (C₁₂H₁₀ClNS), the theoretical elemental composition can be precisely calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 61.14% |

| Hydrogen | H | 1.008 | 4.28% |

| Chlorine | Cl | 35.453 | 15.04% |

| Nitrogen | N | 14.007 | 5.94% |

Thermal Analysis Techniques

Thermal analysis of organic compounds like this compound is crucial for determining their stability and decomposition behavior at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are typically employed for this purpose.

While specific TGA and DSC data for this compound are not readily found, the thermal behavior of analogous diaryl sulfides and aromatic amines suggests a predictable pattern. Generally, such compounds exhibit good thermal stability. For instance, the simple diphenyl sulfide (B99878) is known to be a stable molecule. The presence of the chloro and amino functional groups on the phenyl rings of this compound is expected to influence its thermal decomposition profile.

The decomposition of this compound would likely proceed through the cleavage of the C-S, C-N, and C-Cl bonds at high temperatures. The initial decomposition temperature and the subsequent weight loss profile would be indicative of the bond dissociation energies within the molecule. It is anticipated that the compound would be stable up to temperatures commonly encountered in many organic reactions and material processing applications.

Table 1: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value Range |

|---|---|

| Decomposition Onset Temperature (TGA) | 250 - 350 °C |

| Major Weight Loss Steps (TGA) | 2-3 steps corresponding to fragmentation |

| Melting Point (DSC) | 100 - 150 °C |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for precise values.

Magnetic Susceptibility and Conductivity Studies

The electrical conductivity of pure this compound in its solid state is expected to be very low, characteristic of an electrical insulator. This is typical for most organic compounds that lack extended π-conjugated systems and mobile charge carriers. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is anticipated to be large, thus preventing the easy promotion of electrons to a conducting state.

However, it is noteworthy that aniline-containing compounds can be precursors to conductive polymers. Through oxidative polymerization, it is conceivable that a polymer derived from this compound could exhibit semiconducting or even conducting properties upon doping. The presence of the sulfur and chlorine atoms would modulate the electronic properties of such a polymer.

Table 2: Predicted Magnetic and Electrical Properties of this compound

| Property | Predicted Characteristic | Predicted Value |

|---|---|---|

| Magnetic Susceptibility | Diamagnetic | Small negative value |

Note: The data in this table is based on theoretical predictions for a closed-shell organic molecule. Experimental measurements are necessary for confirmation.

Fluorescence Spectroscopy

The fluorescence properties of this compound are governed by the nature of its aromatic rings and the substituent groups. The aniline moiety is known to be fluorescent, with its emission characteristics being sensitive to the local environment and the nature of substituents. The presence of the thioether linkage and the chlorophenyl group will influence the photophysical behavior.

Upon excitation with ultraviolet light, the molecule is expected to exhibit fluorescence in the UV-A or blue region of the electromagnetic spectrum. The electron-donating amino group (-NH2) and the sulfur atom can participate in intramolecular charge transfer (ICT) processes upon photoexcitation, which can affect the Stokes shift and the quantum yield of fluorescence. The chlorine atom, being an electron-withdrawing group, can also modulate the electronic transitions.

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide theoretical insights into the excitation energies and emission wavelengths. nih.govpku.edu.cn Such studies can help in predicting the absorption and fluorescence spectra of the molecule. nih.gov The fluorescence quantum yield is expected to be influenced by factors such as solvent polarity and the possibility of non-radiative decay pathways, including intersystem crossing, which can be affected by the presence of the heavy sulfur and chlorine atoms.

Table 3: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Characteristic |

|---|---|

| Excitation Wavelength (λex) | UV region (e.g., 300-350 nm) |

| Emission Wavelength (λem) | UV-A to blue region (e.g., 380-450 nm) |

| Stokes Shift | Moderate to large |

Note: The predicted fluorescence properties are based on the behavior of similar aromatic amines and sulfides. Experimental spectroscopic studies are required for accurate characterization.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly favored for its balance of accuracy and computational efficiency. DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in predicting the properties of molecules like 4-((4-Chlorophenyl)thio)aniline. nih.gov

The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, representative values based on DFT calculations of similar molecules. Actual values would require specific computation.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.77 - 1.79 |

| C-Cl Bond Length (Å) | ~1.75 |

| C-N Bond Length (Å) | ~1.40 |

| C-S-C Bond Angle (°) | ~103.5 |

| Phenyl Ring C-C Bond Length (Å) | 1.39 - 1.41 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the N-H stretching of the amino group, C-S stretching of the thioether bridge, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes.

Table 2: Predicted Principal Vibrational Frequencies for this compound (Illustrative) This table shows representative vibrational modes and their expected frequency ranges.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bending (Scissoring) | 1590 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 600 - 750 |

DFT is also used to analyze the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. In diaryl sulfides, the HOMO is often localized on the sulfur atom and the phenyl rings, while the LUMO distribution varies with substitution. nih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, negative potential is expected around the nitrogen and chlorine atoms and the sulfur lone pairs. Positive potential would likely be found around the amino hydrogen atoms.

Electronic Structure Analysis

Natural Population Analysis and Mulliken Population Analysis

Understanding the charge distribution within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Natural Population Analysis (NPA) and Mulliken Population Analysis are two common methods used to assign partial charges to individual atoms in a molecule.

Mulliken Population Analysis is a method based on the linear combination of atomic orbitals (LCAO) approximation. It partitions the total electron population among the atoms in a molecule. While computationally straightforward, Mulliken charges can be sensitive to the basis set used in the calculation, which can sometimes lead to unphysical results.

Natural Population Analysis (NPA) , on the other hand, is based on the concept of natural bond orbitals (NBOs). This method tends to provide a more stable and less basis-set-dependent description of the atomic charges and electron distribution. For this compound, NPA would be expected to show a negative partial charge on the nitrogen and chlorine atoms due to their high electronegativity, and on the sulfur atom due to its lone pairs. The carbon atoms in the aromatic rings would exhibit a more complex pattern of small positive and negative charges.

| Atom Number | Element | Hypothetical Mulliken Charge (a.u.) | Hypothetical Natural Charge (a.u.) |

| 1 | C | -0.15 | -0.20 |

| 2 | C | 0.05 | 0.03 |

| 3 | C | -0.10 | -0.12 |

| 4 | C | 0.12 | 0.15 |

| 5 | C | -0.10 | -0.12 |

| 6 | C | 0.05 | 0.03 |

| 7 | N | -0.80 | -0.95 |

| 8 | H (on N) | 0.35 | 0.40 |

| 9 | H (on N) | 0.35 | 0.40 |

| 10 | S | -0.10 | -0.15 |

| 11 | C' | 0.10 | 0.12 |

| 12 | C' | -0.05 | -0.07 |

| 13 | C' | 0.08 | 0.10 |

| 14 | C' | -0.02 | -0.03 |

| 15 | C' | 0.08 | 0.10 |

| 16 | C' | -0.05 | -0.07 |

| 17 | Cl | -0.18 | -0.25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.

Non-Linear Optical (NLO) Properties Calculation

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first hyperpolarizability (β).

For a molecule to exhibit significant NLO properties, it often possesses a donor-pi-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. In this compound, the aniline (B41778) group can act as an electron donor, the phenylthio bridge as a π-linker, and the chlorophenyl group as a weak electron-withdrawing group. DFT calculations can quantify the dipole moment, polarizability, and hyperpolarizability of this molecule. While specific NLO data for this compound is not available, studies on other aniline derivatives have shown that they can possess significant NLO properties researchgate.net. Computational studies on similar organic molecules often compare their calculated hyperpolarizability to that of a standard NLO material like urea (B33335) or para-nitroaniline worldscientific.comekb.egekb.eg.

A hypothetical comparison of the calculated NLO properties of this compound with para-nitroaniline is presented below.

| Property | This compound (Hypothetical) | para-Nitroaniline (Reference) |

| Dipole Moment (μ) | 3.5 D | 6.2 D |

| Polarizability (α) | 40 x 10-24 esu | 12 x 10-24 esu |

| First Hyperpolarizability (β) | 25 x 10-30 esu | 35 x 10-30 esu |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.

Excited State Calculations (e.g., Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to predict UV-visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations would provide insights into the nature of the electronic transitions, such as whether they are localized on the aromatic rings or involve charge transfer across the molecule. The results of TD-DFT calculations can be compared with experimentally measured UV-visible spectra to validate the computational methodology.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, but they are computationally more demanding than DFT. For a molecule of the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for validating the results of more approximate methods like DFT.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques that are used to study the behavior of molecules and molecular systems. These methods are particularly useful for investigating the interactions of a molecule with its environment, such as a solvent or a biological macromolecule.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.

If this compound were to be investigated as a potential enzyme inhibitor, molecular docking could be used to predict its binding mode within the active site of the target enzyme. The docking algorithm would explore different conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity. The results of a docking study can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Studies on other small molecules containing thioether linkages have successfully used molecular docking to understand their binding to biological targets researchgate.netnih.gov.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. In an MD simulation, the atoms in the system are treated as classical particles, and their motions are governed by Newton's laws of motion. By solving these equations of motion numerically, an MD simulation can generate a trajectory of the system over time, providing insights into its dynamic properties.

For this compound, MD simulations could be used to study its conformational flexibility in different solvent environments. If the molecule is part of a larger system, such as a complex with a protein, MD simulations can be used to investigate the stability of the complex and the dynamics of the interactions between the ligand and the protein. MD simulations have been applied to study the behavior of bioactive diaryl ethers and their interactions with biological membranes nih.govnih.gov.

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling is a powerful computational technique used in drug discovery when the three-dimensional structure of the biological target is unknown. This method relies on the principle that a set of molecules that bind to the same target likely share common chemical features arranged in a specific spatial orientation. These essential features constitute a pharmacophore model, which can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity.

For this compound, a hypothetical ligand-based pharmacophore model can be generated based on its structural features and potential interactions with a biological target, such as a kinase. The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptor (HBA): The lone pairs of electrons on the nitrogen atom of the aniline moiety can act as a hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The amine group (-NH2) of the aniline moiety can also serve as a hydrogen bond donor.

Aromatic Rings (AR): The two phenyl rings are key aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein.

A hypothetical pharmacophore model for this compound and its analogs is presented in Table 1.

Table 1: Hypothetical Pharmacophore Model for this compound

| Feature Type | Location | Vector | Radius (Å) |

|---|---|---|---|

| Hydrogen Bond Acceptor | Nitrogen of aniline | Yes | 1.5 |

| Hydrogen Bond Donor | Amine of aniline | Yes | 1.5 |

| Aromatic Ring | Centroid of chlorophenyl ring | No | 1.8 |

| Aromatic Ring | Centroid of aniline ring | No | 1.8 |

This pharmacophore model can then be employed in a virtual screening campaign to identify potential hit compounds from large chemical libraries. The screening process involves mapping the pharmacophore query onto the 3D conformations of each molecule in the database. Compounds that match the pharmacophoric features with a high degree of spatial overlap are selected for further investigation. This approach allows for the rapid and cost-effective identification of novel scaffolds that may possess the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are crucial for their biological function.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for this compound and its derivatives, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values against a specific enzyme) is required. A variety of molecular descriptors would be calculated for each compound, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a combination of these descriptors with the biological activity. A hypothetical QSAR equation for a series of diaryl thioether analogs might look like:

pIC50 = 0.5 * logP - 0.2 * LUMO + 0.1 * TPSA + 2.5

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital, and TPSA is the topological polar surface area. The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates.

Identification of Critical Structural Fragments

A significant outcome of QSAR studies is the identification of critical structural fragments or substituents that have a substantial impact on the biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to determine which molecular properties are positively or negatively correlated with the desired activity.

For instance, a positive coefficient for a descriptor related to the size of a substituent at a particular position on the phenyl ring would suggest that bulkier groups enhance the activity. Conversely, a negative coefficient for a descriptor associated with the electronic properties of a substituent might indicate that electron-withdrawing groups are detrimental to the activity.

Table 2 presents a hypothetical analysis of the contribution of different structural fragments of this compound to its biological activity, as might be derived from a QSAR study.

Table 2: Hypothetical Contribution of Structural Fragments to Biological Activity

| Structural Fragment | Descriptor Type | Correlation with Activity | Implication for Design |

|---|---|---|---|

| Chloro-substituent on Phenyl Ring | Electronic (Hammett constant) | Positive | Electron-withdrawing groups are favorable. |

| Aniline Amine Group | H-bonding (TPSA) | Positive | Maintaining H-bonding potential is crucial. |

| Thioether Linkage | Steric (Molecular Volume) | Negative | Bulky linkers may decrease activity. |

This information is invaluable for medicinal chemists, guiding the rational design of new analogs with improved potency and selectivity.

Thermodynamic Stability and Reactivity Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic stability and reactivity of molecules like this compound. These calculations provide insights into the molecule's electronic structure, geometry, and energetic properties.

The thermodynamic stability of a molecule can be assessed by calculating its Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates greater thermodynamic stability. DFT calculations can also predict key reactivity parameters, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, these computational methods can be used to study the molecule's conformational landscape, identifying the most stable three-dimensional arrangements of the atoms. This is particularly important for understanding how the molecule might bind to a biological target. The rotational barriers around the thioether linkage and the bonds connecting the phenyl rings to the sulfur and nitrogen atoms can be calculated to understand the molecule's flexibility.

Table 3 provides a set of hypothetical thermodynamic and reactivity parameters for this compound, as would be obtained from DFT calculations.

Table 3: Hypothetical Thermodynamic and Reactivity Parameters for this compound

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Gibbs Free Energy of Formation (ΔGf) | -150.5 | kcal/mol | Indicates high thermodynamic stability. |

| HOMO Energy | -6.2 | eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 | eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 | eV | Suggests moderate chemical reactivity. |

These computational predictions of thermodynamic stability and reactivity are crucial for understanding the molecule's intrinsic properties, which can influence its shelf-life, metabolic fate, and potential for off-target interactions.

Advanced Biological Activity Research and Mechanisms

Antimicrobial Activity Studies

Antibacterial Efficacy and Spectrum of Activity

No specific data is available on the antibacterial efficacy and spectrum of activity of 4-((4-Chlorophenyl)thio)aniline.

Antifungal Efficacy and Spectrum of Activity

No specific data is available on the antifungal efficacy and spectrum of activity of this compound.

Antibiofilm Properties and Mechanisms

No specific data is available on the antibiofilm properties and mechanisms of this compound.

Anticancer and Antitumor Research

In Vitro Cytotoxicity on Diverse Cancer Cell Lines (e.g., HepG-2, HT-29, A549, MDA-MB-231)

No specific data is available on the in vitro cytotoxicity of this compound on these cancer cell lines.

Induction of Apoptosis and Inhibition of Cell Proliferation Pathways

No specific data is available on the induction of apoptosis or inhibition of cell proliferation pathways by this compound.

Antiparasitic Activity Investigations

There is currently no specific data in the reviewed scientific literature detailing the leishmanicidal activity or efficacy of this compound.

While direct studies on this compound are scarce, research into broader classes of diphenyl sulfide (B99878) derivatives has shown significant potential against trypanosomes, the parasites responsible for diseases like Chagas disease and African sleeping sickness.

A study investigating dicationic diphenyl compounds, which include a diphenyl sulfide core structure, demonstrated potent activity against Trypanosoma brucei rhodesiense, the parasite that causes the East African form of sleeping sickness. csic.es Several compounds from this class were able to cure infections in mouse models. csic.es The proposed mechanism of action for these molecules is their ability to act as DNA minor groove binders. csic.es By binding to the minor groove of the parasite's DNA, these compounds can interfere with essential cellular processes like DNA replication and transcription, leading to parasite death. csic.es

Table 1: In Vivo Antitrypanosomal Activity of Select Dicationic Diphenyl Derivatives

| Compound ID | Core Scaffold | In Vivo Efficacy (T. b. rhodesiense model) | Reference |

| 7b | Diphenyl Ether | 100% cure at 20 mg/kg | csic.es |

| 9b | Diphenyl Sulfide | 100% cure at 20 mg/kg | csic.es |

| 10b | Diphenylamine | 100% cure at 20 mg/kg | csic.es |

| 14b | Diphenyl Sulfide | 100% cure at 20 mg/kg | csic.es |

This table presents data for representative compounds from a larger study to illustrate the potential of the general scaffold.

These findings suggest that the diphenyl sulfide scaffold present in this compound is a promising starting point for the development of new trypanocidal agents. csic.es

Anti-Inflammatory and Immunomodulatory Effects

No available research data specifically documents the inhibitory activity of this compound against the 5-lipoxygenase (5-LO) enzyme.

There is no direct evidence in the scientific literature to suggest that this compound functions as an inhibitor of Deoxyribonuclease I (DNase I).

Antiviral Activity Research (e.g., Anti-HIV-1 and HIV-2)

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the development of novel antiretroviral agents. nih.gov One of the key strategies in anti-HIV drug discovery is the inhibition of viral entry into host cells, a process initiated by the binding of the viral surface glycoprotein (B1211001) gp120 to the cellular receptor CD4. nih.gov

Research has focused on developing small molecule inhibitors that target the Phe43 cavity of gp120, a highly conserved and hydrophobic region crucial for the interaction with CD4. nih.govmdpi.com While specific studies on the direct anti-HIV activity of this compound are not extensively detailed in the provided results, the broader class of diarylsulfones and related compounds have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net

Furthermore, the development of HIV-1 entry inhibitors has shown promise. For instance, a small molecule designated 882376, which shares some structural similarities with the broader class of compounds under investigation, demonstrated an IC50 of 4.5 ± 0.4 μM against HIV-1. nih.gov Genotyping of viruses resistant to this compound revealed mutations in gp120, including one in the CD4 binding site, suggesting a mechanism of action that involves binding to gp120 and preventing its interaction with CD4. nih.gov

Derivatives of 4'-thionucleosides have also been synthesized and evaluated for their inhibitory activity against HIV. nih.gov For example, 2',3'-dideoxy-4'-thiocytidine showed modest in vitro activity against the virus. nih.gov These findings underscore the potential of thio-containing compounds in the development of new anti-HIV therapies.

Antioxidant Activity Evaluation and Radical Scavenging Mechanisms

The antioxidant potential of various chemical compounds is a significant area of pharmacological research. The evaluation of antioxidant activity often involves assessing a compound's ability to scavenge free radicals and chelate pro-oxidant metal ions. scirp.org

Studies on thiazolidin-4-one derivatives, which can be conceptually related to the structural class of this compound, have shown that their antioxidant activity is influenced by the nature of substituents on the phenyl ring. nih.gov Specifically, the presence of nitro (NO2) and hydroxyl (OH) groups has been found to have a significant influence on antioxidant capacity. nih.gov For instance, a derivative, 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester, exhibited potent DPPH radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov

The mechanisms behind such antioxidant activity can include the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. Another mechanism is the chelation of metal ions like Fe(II), which can catalyze the formation of reactive oxygen species. scirp.org Research on chlorophylls (B1240455) and pheophytins has demonstrated their ability to act as antioxidants through both radical scavenging and metal chelation. scirp.org While direct data on this compound is limited in the provided results, the principles from related structures suggest that the sulfur and aniline (B41778) moieties could contribute to its potential antioxidant properties.

Other Pharmacological Activities (e.g., Anticonvulsant)

Beyond antiviral and antioxidant activities, derivatives containing the 4-chlorophenyl moiety have been investigated for other pharmacological effects, notably as anticonvulsant agents. Epilepsy, a common neurological disorder characterized by recurrent seizures, continues to drive research for more effective and safer antiepileptic drugs. nih.govbiointerfaceresearch.com